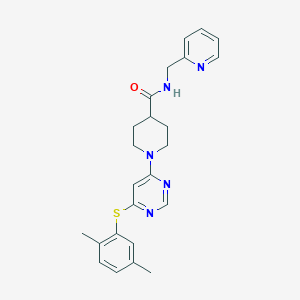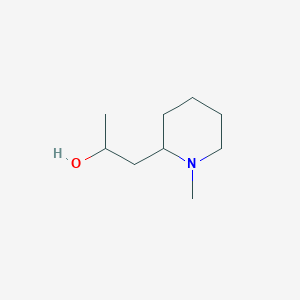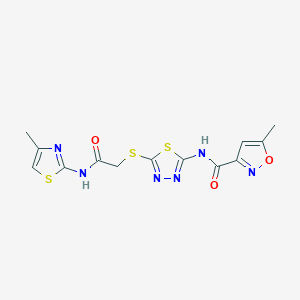![molecular formula C15H19N3O2S B2667885 2-cyclopentyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 946250-49-3](/img/structure/B2667885.png)
2-cyclopentyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyclopentyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has focused on synthesizing novel heterocyclic compounds incorporating various moieties, such as thiazole, pyrimidine, and pyrazole, due to their significant biological activities. For instance, studies have demonstrated the synthesis of new heterocycles incorporating the antipyrine moiety, showcasing the antimicrobial potential of these compounds (Bondock, Rabie, Etman, & Fadda, 2008). Such synthetic strategies often involve key intermediates, enabling the formation of compounds with potential as antimicrobial agents. Similarly, the synthesis of pyrimidine linked pyrazole heterocyclics has been explored, indicating their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
Biological Activities
The antimicrobial and antitumor activities of synthesized heterocyclic compounds have been a significant focus. For example, compounds with a thiazole moiety have shown promising antimicrobial properties against various pathogens. Research into the synthesis and biological evaluation of thiazolo[3,2-a]pyrimidin-6-yl derivatives and related compounds has revealed potential antimicrobial and antitumor activities, highlighting the importance of structural modifications in enhancing biological efficacy (Albratty, El-Sharkawy, & Alam, 2017). Additionally, the exploration of thieno[2,3‐d]pyrimidines in synthesizing antitumor and antioxidant agents has indicated specific derivatives' significant inhibitory effects on cancer cell lines (Aly, Brown, Ramadan, Gamal‐Eldeen, Abdel‐Aziz, Abuo-Rahma, & Radwan, 2010).
properties
IUPAC Name |
2-cyclopentyl-N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-9-8-21-15-16-10(2)13(14(20)18(9)15)17-12(19)7-11-5-3-4-6-11/h8,11H,3-7H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPJDCHFONIUMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Trifluoromethyl)oxanthren-1-yl]amine](/img/structure/B2667802.png)

![N-(4-chlorophenyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]urea](/img/structure/B2667809.png)
![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide](/img/structure/B2667814.png)




![5-bromo-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2667819.png)
![3-[(Isopropoxycarbonyl)amino]phenylboronic acid](/img/structure/B2667820.png)



